molecular formula C8H12N2OS B2354579 [(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone CAS No. 1862526-31-5

[(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone

Cat. No.: B2354579
CAS No.: 1862526-31-5
M. Wt: 184.26
InChI Key: NXAGVAIGJYQOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone is a chemical compound with the molecular formula C8H12N2OS. It is also known by its IUPAC name, N-(2-aminophenyl)-S-methylmethanesulfinamide . This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a sulfanone group through an imino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 2-aminophenylamine with dimethyl sulfoxide (DMSO) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the imino linkage. The reaction mixture is usually heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

[(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The imino and sulfanone groups play a crucial role in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

[(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone can be compared with other similar compounds, such as:

    N-(2-aminophenyl)-S-methylmethanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfanone group.

    N-(2-aminophenyl)-S-methylmethanesulfinate: Contains a sulfinate group instead of a sulfanone group.

    N-(2-aminophenyl)-S-methylmethanesulfonate: Features a sulfonate group instead of a sulfanone group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-12(2,11)10-8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAGVAIGJYQOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=CC=CC=C1N)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.